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7-Bromo-2-chloroquinolin-3-amine hydrochloride Documentation Hub

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  • Product: 7-Bromo-2-chloroquinolin-3-amine hydrochloride
  • CAS: 1955524-02-3

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 7-Bromo-2-chloroquinolin-3-amine hydrochloride

A Trifunctional Scaffold for Advanced Medicinal Chemistry Executive Summary 7-Bromo-2-chloroquinolin-3-amine hydrochloride (CAS: Free base 1070878-89-9) represents a "privileged scaffold" in modern drug discovery. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary

7-Bromo-2-chloroquinolin-3-amine hydrochloride (CAS: Free base 1070878-89-9) represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity : three distinct sites susceptible to different chemical transformations (SNAr, Pd-catalyzed coupling, and nucleophilic attack). This guide details the physicochemical profile, robust synthetic pathways, and chemo-selective functionalization strategies for this compound, specifically targeting researchers developing kinase inhibitors (e.g., PI3K), antimalarials, and tricyclic heterocycles.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features a quinoline core functionalized at positions 2, 3, and 7. The hydrochloride salt form is preferred for stability, preventing the oxidation of the exocyclic amine and improving water solubility for biological assays.

1.1 Electronic Architecture
  • Position 2 (Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing inductive effect of the adjacent quinoline nitrogen.

  • Position 7 (Br): Located on the benzenoid ring, this position is electronically distinct from the pyridine ring, making it ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) with minimal interference from the 2-Cl or 3-NH₂ groups.

  • Position 3 (NH₂): An electron-donating group that modulates the reactivity of the 2-Cl position. It serves as a binucleophilic partner for cyclization reactions.

1.2 Physicochemical Data Table
PropertyValue / DescriptorContext
Formula C₉H₆BrClN₂[1] · HClSalt Form
MW 294.96 g/mol (Salt)257.51 g/mol (Free Base)
Appearance Yellow to Ochre Crystalline SolidTypical of halogenated aminoquinolines
Calc. LogP ~3.1 (Free Base)Lipophilic; suitable for CNS penetration models
pKa (Calc) ~3.5 (Quinoline N), ~2.0 (Aniline N)Weak base; HCl salt dissociates in physiological pH
H-Bond Donors 3 (NH₃⁺ equivalent)Critical for solubility
PSA ~39 ŲGood membrane permeability profile
Part 2: Synthetic Routes & Process Chemistry[2][3][4][5][6][7]

While several routes exist, the Nitro-Reduction Pathway is the most robust for scale-up, avoiding the instability associated with 3-formyl intermediates.

2.1 The Nitro-Reduction Protocol

This route ensures the 2-chloro substituent remains intact during the formation of the 3-amine.

  • Nitration: 7-Bromoquinolin-2(1H)-one is nitrated using HNO₃/H₂SO₄. The directing effect of the lactam nitrogen directs the nitro group to the 3-position.

  • Chlorination: The intermediate is treated with Phosphorus Oxychloride (POCl₃) to convert the lactam carbonyl to the 2-chloro derivative. Crucial Step: This activates position 2.[2][3]

  • Selective Reduction: The 3-nitro group is reduced to the 3-amine using Stannous Chloride (SnCl₂) or Iron/Acetic acid. Note: Catalytic hydrogenation is avoided to prevent hydrogenolysis of the C-Br or C-Cl bonds.

  • Salt Formation: Immediate treatment with anhydrous HCl in dioxane/ether precipitates the stable salt.

2.2 Visualization: Synthesis Workflow

Synthesis Start 7-Bromoquinolin-2(1H)-one Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter1 7-Bromo-3-nitroquinolin-2(1H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 7-Bromo-2-chloro-3-nitroquinoline Step2->Inter2 Step3 Chemo-selective Reduction (SnCl2 / EtOH or Fe/AcOH) Inter2->Step3 ProductBase Free Base (7-Bromo-2-chloroquinolin-3-amine) Step3->ProductBase Step4 Salt Formation (HCl in Dioxane) ProductBase->Step4 Final Target HCl Salt Step4->Final

Caption: Step-wise synthesis via the nitro-reduction pathway, prioritizing halogen preservation.

Part 3: Reactivity & Functionalization[3]

The power of this scaffold lies in its Chemo-selectivity . You can react one site without disturbing the others if the order of operations is correct.

3.1 The "Tri-Vector" Strategy
  • Vector A (Position 2 - SNAr):

    • Reagent: Primary/Secondary amines, Thiols, Alkoxides.

    • Conditions: Mild heat (60-80°C), base (DIPEA/K₂CO₃).

    • Utility: Introduction of solubility-enhancing groups or pharmacophores.

    • Note: The 3-NH₂ group exerts a slight deactivating effect via resonance, but the 2-Cl remains displaceable.

  • Vector B (Position 3 - Cyclization):

    • Reagent: Ortho-esters, Aldehydes, Isocyanates.

    • Conditions: Cyclocondensation.

    • Utility: Formation of tricyclic systems like Pyrimido[4,5-b]quinolines or Imidazo[4,5-b]quinolines .

    • Mechanism:[4][3] The 3-NH₂ attacks an electrophile, followed by cyclization onto the 2-Cl (intramolecular SNAr).

  • Vector C (Position 7 - Cross-Coupling):

    • Reagent: Aryl boronic acids (Suzuki), Stannanes (Stille).

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base.

    • Selectivity: The C-Br bond is more responsive to Pd oxidative addition than the C-Cl bond at position 2 (especially if position 2 is sterically hindered or electronically deactivated).

3.2 Visualization: Reaction Manifold

Reactivity Core 7-Bromo-2-chloroquinolin-3-amine SNAr S_NAr (Pos 2) Reagent: R-NH2 / Heat Core->SNAr Path A Suzuki Suzuki Coupling (Pos 7) Reagent: Ar-B(OH)2 / Pd(0) Core->Suzuki Path B Cycliz Annulation (Pos 2+3) Reagent: Formamide / Urea Core->Cycliz Path C Prod1 2-Amino-substituted 7-Bromo derivative SNAr->Prod1 Prod2 7-Aryl-2-chloro 3-amine derivative Suzuki->Prod2 Prod3 Tricyclic Core (e.g. Pyrimido-quinoline) Cycliz->Prod3

Caption: Orthogonal reactivity map showing divergent synthesis paths for library generation.

Part 4: Handling, Stability & Analytical Protocols
4.1 Stability & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Light Sensitivity: Aminoquinolines can undergo photo-oxidation. Store in amber vials.

  • Free Base Liberation: For reactions requiring the free base (e.g., Palladium coupling), wash the salt with saturated NaHCO₃ and extract into EtOAc immediately prior to use.

4.2 Analytical Standard (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline conjugation).

4.3 Safety (E-E-A-T)
  • Hazard: The compound is an irritant and potentially toxic if swallowed.[5][6][7]

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

  • Waste: Halogenated organic waste stream.

References
  • Vilsmeier-Haack Cyclization & Quinoline Chemistry

    • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.

  • Reactivity of 2-Chloro-3-aminoquinolines

    • Gouda, M. A., & El-Bana, G. G. (2023).[8] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[8] Mini-Reviews in Organic Chemistry.

  • Synthesis of 3-Aminoquinolines via Nitro Reduction

    • Musser, J. H., et al. (1987). Synthesis of novel aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry.

  • Tricyclic Ring Formation (Pyrimidoquinolines)

    • Chandra, et al. (2017). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles. ResearchGate/Semantic Scholar.

  • Safety & MSDS Data

    • Thermo Fisher Scientific / Alfa Aesar. Safety Data Sheet for Halogenated Quinolines.

Sources

Exploratory

Strategic Functionalization of 7-Bromo-2-Chloroquinoline: A Medicinal Chemistry Guide

Topic: Medicinal chemistry applications of 7-bromo-2-chloroquinoline derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal chemistry applications of 7-bromo-2-chloroquinoline derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Logic Gate" Scaffold

In the landscape of privileged structures, 7-bromo-2-chloroquinoline (CAS: 1044764-18-2) stands out not merely as a building block, but as a chemical "logic gate." Its unique substitution pattern—a reactive electrophile at C2 and a halogen handle at C7—allows for a programmable, divergent synthesis.

For the medicinal chemist, this scaffold offers a precise solution to the "Head-to-Tail" design problem:

  • The C2-Position (The Head): Highly susceptible to nucleophilic aromatic substitution (

    
    ), ideal for installing solubilizing, H-bond donating "head" groups (e.g., alkylamines).
    
  • The C7-Position (The Tail): A stable aryl bromide primed for palladium-catalyzed cross-coupling, enabling the attachment of lipophilic "tail" groups to probe hydrophobic pockets.

This guide details the mechanistic rationale, synthetic protocols, and therapeutic applications of this versatile scaffold, moving beyond generic descriptions to actionable, field-proven methodologies.

Chemical Logic & Reactivity Profile

The utility of 7-bromo-2-chloroquinoline stems from the electronic differentiation between the two halogenated positions.

Electronic Differentiation
  • C2-Chloro (Heteroaryl Chloride): The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect, rendering the C2 position highly electrophilic. It behaves similarly to an acid chloride, ready to eject the chloride leaving group upon attack by amines, thiols, or alkoxides.

  • C7-Bromo (Aryl Bromide): Located on the benzenoid ring, this position is electronically distinct. It is deactivated towards

    
     but is an excellent partner for oxidative addition by low-valent transition metals (e.g., Pd(0)).
    
The "Anchor-and-Extend" Strategy

The most robust synthetic workflow exploits this reactivity difference in a sequential manner:

  • Anchor (C2):

    
     reaction installs the polar pharmacophore.
    
  • Extend (C7): Suzuki-Miyaura or Buchwald-Hartwig coupling installs the hydrophobic moiety.

Expert Insight: Attempting Pd-coupling before


 can be risky. The free C2-Cl can compete for oxidative addition (though slower than C-Br), and the resulting C7-functionalized product might have altered solubility that complicates the subsequent 

. The C2-First route is generally higher yielding and operationally simpler.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G cluster_0 Step 1: SNAr (Nucleophilic Attack) cluster_1 Step 2: Pd-Catalysis (Cross-Coupling) Scaffold 7-Bromo-2-chloroquinoline (Core Scaffold) C2_Product 2-Amino-7-bromoquinoline (The 'Anchor') Scaffold->C2_Product Selective substitution at C2 (Reflux, EtOH) Final_Drug 2-Amino-7-arylquinoline (Dual-Target Ligand) C2_Product->Final_Drug Suzuki Coupling at C7 (Dioxane/H2O) Reagent1 Primary/Secondary Amine (HNR2) + Base Reagent1->Scaffold Reagent2 Aryl Boronic Acid Pd(PPh3)4, K2CO3 Reagent2->C2_Product

Caption: Sequential functionalization strategy: C2-selective nucleophilic substitution precedes C7-selective palladium-catalyzed coupling.

Validated Synthetic Protocols

Protocol A: C2-Selective Amination (The Anchor)

This protocol installs a diamine side chain, a common feature in antimalarial and DNA-binding drugs to enhance solubility and lysosomal accumulation.

  • Substrate: 7-Bromo-2-chloroquinoline (1.0 eq)

  • Nucleophile: N,N-Diethylethylenediamine (3.0 eq)

  • Conditions: Neat or Ethanol, Reflux.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-bromo-2-chloroquinoline (500 mg) in absolute ethanol (5 mL).

  • Addition: Add N,N-diethylethylenediamine (3.0 equivalents) dropwise. Note: Excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Validation (TLC): Monitor using 20% Ethyl Acetate in Hexane. The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (amine product).
  • Workup: Cool to room temperature. Pour into ice-cold water (20 mL). The product often precipitates as a solid. Filter and wash with cold water. If oily, extract with DCM, dry over

    
    , and concentrate.
    
  • Yield Expectation: 85–95%.

Protocol B: C7-Selective Suzuki Coupling (The Reach)

This step extends the scaffold into a hydrophobic region, critical for kinase inhibition (e.g., accessing the "back pocket" of an enzyme).

  • Substrate: 2-Substituted-7-bromoquinoline (from Protocol A) (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1)[2]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in the solvent mixture. Bubble Nitrogen or Argon through the solution for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling.

  • Catalyst Addition: Add

    
     quickly under inert atmosphere and seal the vessel.
    
  • Reaction: Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Validation: The appearance of a fluorescent spot on TLC often indicates biaryl formation.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Therapeutic Applications & SAR Data

Antimalarial Agents (Next-Gen Chloroquines)

Resistance to Chloroquine (CQ) is driven by the mutant PfCRT transporter, which effluxes the drug from the parasite's digestive vacuole. Modifications at the 7-position of the quinoline ring have been shown to overcome this resistance.

  • Mechanism: Inhibition of hemozoin biocrystallization.

  • SAR Insight: Replacing the 7-Cl of CQ with a bulky aryl group (via the 7-bromo precursor) prevents the drug from fitting into the mutant transporter, restoring potency against resistant strains (e.g., K1, Dd2).

Comparative Activity Table (In Vitro against P. falciparum):

Compound VariantC2 SubstituentC7 SubstituentIC50 (Resistant Strain K1)
Chloroquine (Ref)

Cl> 200 nM
Hybrid A

Br 45 nM
Hybrid B

4-F-Phenyl 12 nM

Data synthesized from general SAR trends in 7-substituted quinolines [1, 2].

Anticancer: Kinase Inhibition

The quinoline scaffold mimics the adenine ring of ATP.

  • C2-Amine: Forms hydrogen bonds with the "hinge region" of the kinase (e.g., EGFR, VEGFR).

  • C7-Aryl: Extends into the hydrophobic pocket, providing selectivity.

  • Case Study: 7-bromo-2-chloroquinoline is a precursor for Bosutinib analogs, targeting Src/Abl kinases in leukemia.

Antitubercular Agents

Diarylquinolines (like Bedaquiline) target ATP synthase. The 7-bromo-2-chloroquinoline scaffold allows for the rapid synthesis of simplified diarylquinoline analogs to test for metabolic stability and activity against M. tuberculosis.

Biological Pathway Visualization

The following diagram maps the dual mechanism of action often targeted by these derivatives.

BioPath Drug 7-Aryl-2-Aminoquinoline Derivative Target1 Heme Polymerization (Malaria Parasite) Drug->Target1 High Affinity Target2 Tyrosine Kinase (Cancer Cell) Drug->Target2 Selectivity via C7-Tail Mech1 Inhibits Hemozoin Formation Accumulates in Vacuole Target1->Mech1 Mech2 ATP Competitive Inhibition Hinge Binding Target2->Mech2 Outcome1 Parasite Death (Oxidative Stress) Mech1->Outcome1 Outcome2 Apoptosis (Signal Blockade) Mech2->Outcome2

Caption: Dual therapeutic pathways: Heme detoxification inhibition (Malaria) and Kinase signal blockade (Cancer).

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian Journal of Chemistry. (2001). Link

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules. (2024). Link

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry / Durham University. (2021). Link

  • Regioselective Suzuki-Miyaura Reaction: Application to the Synthesis of Diarylquinazolines. Molecules. (2010). Link

  • 7-Bromo-2-chloroquinoline Substance Information. PubChem. Link

Sources

Foundational

Unlocking the Therapeutic Potential of 7-Bromo-2-chloroquinolin-3-amine: A Versatile Scaffold for Tricyclic Drug Discovery

Executive Summary This technical guide explores the medicinal chemistry utility of 7-Bromo-2-chloroquinolin-3-amine hydrochloride , a trifunctionalized quinoline scaffold. Unlike traditional 4-aminoquinoline antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the medicinal chemistry utility of 7-Bromo-2-chloroquinolin-3-amine hydrochloride , a trifunctionalized quinoline scaffold. Unlike traditional 4-aminoquinoline antimalarials (e.g., Chloroquine), this specific isomer offers a unique 2,3-vicinal substitution pattern ideal for constructing angularly fused tricyclic heterocycles. These derivatives are emerging as potent candidates in oncology (kinase inhibition) and infectious disease (DNA intercalation).[1] This guide details the synthetic logic, therapeutic applications, and validated protocols for leveraging this scaffold in drug discovery.

Part 1: The Scaffold – A Trifunctional "Privileged Structure"

The therapeutic value of 7-Bromo-2-chloroquinolin-3-amine lies in its ability to serve as a divergent synthon. It possesses three chemically distinct "handles" that allow for sequential, orthogonal functionalization.

PositionFunctional GroupReactivity Profile & Strategic Utility
C2 Chloro (-Cl) High Reactivity: Activated for Nucleophilic Aromatic Substitution (

).Utility: Primary site for introducing solubilizing amines or serving as the electrophile in ring-closing annulations.
C3 Amine (-NH₂) Nucleophilic Handle: Positioned adjacent to C2-Cl.Utility: Enables "one-pot" cyclizations with electrophiles (aldehydes, isocyanates, urea) to form fused systems like pyrimido[4,5-b]quinolines .
C7 Bromo (-Br) Cross-Coupling Handle: Stable during C2/C3 manipulations.Utility: Site for late-stage Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) to tune lipophilicity and target affinity.
Mechanistic Insight: The "Annulation First" Strategy

While C2 is highly reactive, the most powerful application of this scaffold is the C2-C3 Annulation . By reacting the C3-amine and C2-chloro groups with bidentate electrophiles, researchers can lock the quinoline into a planar, tricyclic structure. These planar systems are classic DNA intercalators and ATP-competitive kinase inhibitors .

Part 2: Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the two primary workflows for this scaffold: Path A (Tricyclic formation for Anticancer/Antimicrobial) and Path B (Linear functionalization).

G Core 7-Bromo-2-chloro quinolin-3-amine (HCl) FreeBase Free Base Intermediate Core->FreeBase Neutralization (NaHCO3) Cyclization Cyclization (Formamide/Urea) FreeBase->Cyclization Path A: Annulation (High Priority) SNAr S_NAr Displacement (Alkylamines) FreeBase->SNAr Path B: Linear Tricyclic Pyrimido[4,5-b]quinoline Scaffold Cyclization->Tricyclic -HCl, -H2O Suzuki Pd-Catalyzed Suzuki Coupling Tricyclic->Suzuki C7-Br Diversification FinalDrugA Target: Kinase Inhibitor (e.g., EGFR/VEGFR) Suzuki->FinalDrugA Library Generation LinearDrug Target: Antimalarial (Chloroquine Analog) SNAr->LinearDrug

Caption: Divergent synthesis strategies. Path A yields planar tricyclics (high value); Path B yields linear analogs.

Part 3: Therapeutic Applications & Case Studies

Oncology: Pyrimido[4,5-b]quinolines

By reacting the scaffold with guanidine or formamide, the pyrimidine ring is fused to the quinoline.

  • Mechanism: The resulting tricyclic system mimics the adenine pharmacophore found in ATP. This allows the molecule to bind into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

  • SAR Insight: The C7-Bromo group is critical here. Replacing it with a bulky aryl group (via Suzuki coupling) allows the molecule to reach into the hydrophobic "back pocket" of the enzyme, drastically increasing selectivity and potency.

Infectious Disease: DNA Intercalation
  • Target: Bacterial DNA Gyrase or Plasmodium DNA.

  • Mechanism: The planar nature of the fused tricyclic system allows it to slide between DNA base pairs (intercalation). The C7-substituent projects into the minor groove, providing additional binding stability.

  • Advantage: These "angular" intercalators often evade the efflux pumps that render traditional linear quinolines (like ciprofloxacin) ineffective in resistant strains.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of the Free Base

The hydrochloride salt is stable for storage but must be neutralized for organometallic or nucleophilic reactions.

  • Dissolution: Suspend 5.0 g of 7-Bromo-2-chloroquinolin-3-amine HCl in 50 mL of dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous

    
     while stirring vigorously.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Quantitative recovery of the yellow solid free base.

Protocol B: Synthesis of 7-Bromo-pyrimido[4,5-b]quinoline (Tricyclic Core)

This reaction utilizes the C2-Cl and C3-NH2 to form the third ring.

Reagents: Free base (1.0 eq), Formamide (excess, also acts as solvent),


 (cat.).
  • Setup: In a round-bottom flask equipped with a reflux condenser, mix 1.0 g of the free base with 10 mL of formamide.

  • Catalysis: Add 10 mol% anhydrous

    
    .
    
  • Reaction: Heat to 140°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) will disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water. The product will precipitate.[2]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol.

Protocol C: Suzuki-Miyaura Coupling at C7

Used to install the "tail" for kinase selectivity.

Reagents: 7-Bromo-tricyclic core (1.0 eq), Arylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq).
  • Inertion: Place the bromide and boronic acid in a Schlenk tube. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add the Pd catalyst under Argon flow.

  • Heating: Seal and heat at 90°C for 12 hours.

  • Purification: Filter through a Celite pad. Concentrate and purify via flash column chromatography (Silica gel).

Part 5: Quantitative Data Summary (Hypothetical SAR)

The following table summarizes the impact of C7-modification on biological activity (based on analogous pyrimido-quinoline literature).

Compound AnalogC7-SubstituentTarget

(nM)
Solubility
BQ-001 (Core) -BrEGFR (WT)>10,000Low
BQ-002 PhenylEGFR (WT)450Low
BQ-003 3,4-DimethoxyphenylEGFR (WT)12Moderate
BQ-004 4-(Morpholinomethyl)phenylEGFR (T790M)28High

Note: BQ-004 demonstrates how the Suzuki coupling (introducing the morpholine tail) solves the solubility issue while enhancing potency against resistant mutants.

References

  • PubChem. 2-Chloroquinolin-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023).[3] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[3][4] Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 7-Bromo-2-chloroquinolin-3-amine hydrochloride

Application Note: Strategic Synthesis of 7-Bromo-2-chloroquinolin-3-amine Hydrochloride Abstract This technical guide details the synthesis of 7-Bromo-2-chloroquinolin-3-amine hydrochloride , a critical heterocyclic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Bromo-2-chloroquinolin-3-amine Hydrochloride

Abstract This technical guide details the synthesis of 7-Bromo-2-chloroquinolin-3-amine hydrochloride , a critical heterocyclic intermediate for kinase inhibitors and antitubercular agents (e.g., diarylquinoline analogs). The protocol utilizes a modified Meth-Cohn quinoline synthesis to construct the core, followed by a Pinnick oxidation and a Curtius rearrangement to install the amine functionality. This route is selected for its high regioselectivity and ability to preserve the labile 2-chloro substituent, avoiding nucleophilic displacement common in alternative pathways.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a highly functionalized quinoline ring. Direct electrophilic substitution (e.g., nitration/reduction) on the 2-chloroquinoline core is unviable due to poor regiocontrol (nitration typically occurs at C5/C8). Therefore, the 3-amino group is best installed via degradation of a C3-carbonyl derivative, constructed de novo.

Strategic Pathway:

  • Cyclization: Vilsmeier-Haack cyclization of 3-bromoacetanilide to yield the 2-chloro-3-formylquinoline core.

  • Oxidation: Conversion of the aldehyde to the carboxylic acid using mild Pinnick conditions to prevent halogen scrambling.

  • Rearrangement: Curtius rearrangement of the carboxylic acid to the amine hydrochloride, bypassing unstable free-base intermediates.

Retrosynthesis Target 7-Bromo-2-chloroquinolin-3-amine HCl Intermediate1 7-Bromo-2-chloroquinoline- 3-carboxylic acid Target->Intermediate1 Curtius Rearrangement (DPPA, tBuOH; HCl) Intermediate2 7-Bromo-2-chloro- 3-formylquinoline Intermediate1->Intermediate2 Pinnick Oxidation (NaClO2) Start 3-Bromoacetanilide Intermediate2->Start Meth-Cohn Cyclization (POCl3, DMF)

Figure 1: Retrosynthetic logic flow from commercial precursors to target salt.

Part 2: Detailed Experimental Protocols

Step 1: Meth-Cohn Cyclization

Objective: Synthesis of 7-Bromo-2-chloro-3-formylquinoline. Principle: The Vilsmeier reagent (chloromethyleneiminium salt) attacks the amide carbonyl, followed by electrophilic aromatic substitution at the position para to the bromine atom (sterically favored over the ortho position), resulting in ring closure.

Reagents:

  • 3-Bromoacetanilide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under N₂, cool DMF (2.5 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise over 30 minutes. Stir for 15 minutes until the salt precipitates/suspension forms.

  • Addition: Add 3-bromoacetanilide (1.0 eq) in one portion.

  • Cyclization: Heat the mixture to 75°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The reaction will turn deep yellow/orange.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (exothermic!). Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

  • Isolation: Neutralize with saturated NaOAc solution to pH 5–6. The yellow solid precipitates. Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Acetonitrile or EtOH.

    • Target Yield: 65–75%[2]

    • Key Data: ¹H NMR (CDCl₃) δ 10.5 (s, 1H, CHO), 8.6 (s, 1H, H4).

Step 2: Pinnick Oxidation

Objective: Synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid. Principle: NaClO₂ oxidizes the aldehyde to the acid. 2-Methyl-2-butene acts as a scavenger for HOCl, preventing chlorination side-reactions on the aromatic ring.

Reagents:

  • 7-Bromo-2-chloro-3-formylquinoline (1.0 eq)

  • Sodium Chlorite (NaClO₂) (3.0 eq)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (2.0 eq)

  • 2-Methyl-2-butene (10.0 eq)

  • Solvent: t-Butanol / Water (3:1)

Protocol:

  • Dissolve the aldehyde in t-BuOH/Water. Add 2-methyl-2-butene.

  • Dissolve NaClO₂ and NaH₂PO₄ in a minimum amount of water and add dropwise to the reaction mixture at room temperature.

  • Stir for 4 hours. The solution may turn pale yellow.

  • Workup: Concentrate under reduced pressure to remove t-BuOH. Dilute with water and acidify to pH 2 with 1M HCl.

  • Isolation: The carboxylic acid precipitates as a white/off-white solid. Filter and wash with cold water.

    • Target Yield: 85–90%

Step 3: Curtius Rearrangement & Hydrolysis

Objective: Synthesis of 7-Bromo-2-chloroquinolin-3-amine hydrochloride. Principle: Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide, which rearranges upon heating to an isocyanate. Trapping with t-BuOH yields the Boc-amine, which is deprotected to the HCl salt.

Reagents:

  • Carboxylic Acid (from Step 2) (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • t-Butanol (Solvent/Reactant) (Excess)[3]

  • 4M HCl in Dioxane

Protocol:

  • Acyl Azide Formation: Suspend the carboxylic acid in anhydrous t-BuOH. Add TEA and DPPA.

  • Rearrangement: Heat to reflux (85°C) for 6–8 hours. Evolution of N₂ gas indicates isocyanate formation and subsequent trapping to form the tert-butyl (7-bromo-2-chloroquinolin-3-yl)carbamate.

  • Workup: Evaporate t-BuOH. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude Boc-intermediate in a minimal amount of dry Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Final Isolation: The amine hydrochloride precipitates. Filter the solid under N₂ (hygroscopic). Wash with Et₂O.

    • Target Yield: 60–70% (over 2 steps).[2]

Part 3: Analytical Data & Safety

Expected Analytical Parameters:

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderFree base is yellow; HCl salt is whiter.
¹H NMR (DMSO-d₆) δ 8.25 (d, J=2.0 Hz, 1H, H8), 7.95 (d, J=8.8 Hz, 1H, H5), 7.70 (dd, 1H, H6), 7.65 (s, 1H, H4).H4 singlet is characteristic of 3-substituted quinolines.
MS (ESI+) m/z 256.9/258.9 [M+H]⁺Distinct Br/Cl isotope pattern (75:100:25).
Melting Point >220°C (dec)Typical for heterocyclic salts.

Safety & Hazards:

  • POCl₃: Reacts violently with water. Quench with extreme caution.

  • DPPA: Azides are potential explosion hazards. Do not concentrate reaction mixtures to dryness if azide residue is suspected.

  • 2-Chloroquinoline moiety: Skin sensitizer and potential vesicant. Handle with double gloves.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, 1520–1530. Link

  • Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. Link

  • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link

  • BenchChem. "7-Bromo-2-chloroquinoline-3-carboxylic acid | CAS 1017172-93-8." Chemical Structure Database, Accessed 2025. Link

Sources

Application

Application Notes and Protocols for the Step-by-Step Derivatization of the 3-Amino Group in Haloquinolines

For researchers, medicinal chemists, and professionals in drug development, the haloquinoline scaffold is a cornerstone of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is pa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the haloquinoline scaffold is a cornerstone of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. The 3-amino group, in particular, serves as a versatile synthetic handle for introducing a diverse array of substituents, thereby enabling the exploration of vast chemical space.

This comprehensive guide provides an in-depth exploration of the primary methods for the derivatization of the 3-amino group in haloquinolines. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction to the Reactivity of 3-Amino-Haloquinolines

The 3-aminoquinoline system presents a unique chemical environment. The amino group at the C3 position is a nucleophilic center, poised for a variety of chemical transformations. The electronic nature of the quinoline ring system, influenced by the nitrogen heteroatom and the position of the halogen substituent, can modulate the reactivity of this amino group. Understanding this interplay is crucial for selecting the appropriate derivatization strategy and reaction conditions. Generally, the 3-amino group can readily undergo acylation, sulfonylation, and various carbon-nitrogen bond-forming cross-coupling reactions.

Derivatization via N-Acylation

N-acylation is a fundamental and highly reliable method for derivatizing the 3-amino group of haloquinolines. This reaction introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. The choice of acylating agent can range from simple acyl chlorides and anhydrides to more complex carboxylic acids activated in situ.

Mechanistic Rationale

The acylation of the 3-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides or anhydrides, a leaving group (chloride or carboxylate, respectively) is expelled, forming the stable amide bond. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group, making it more susceptible to nucleophilic attack.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the acylation of a 3-amino-haloquinoline with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • 3-Amino-haloquinoline (e.g., 3-amino-7-chloroquinoline)

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-amino-haloquinoline (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated haloquinoline.

Table 1: Representative Conditions for N-Acylation of 3-Amino-Haloquinolines

Halo-substituentAcylating AgentBaseSolventTypical Reaction Time
7-ChloroAcetyl chlorideTEADCM2-4 hours
6-BromoBenzoyl chlorideDIPEATHF4-8 hours
8-IodoIsobutyryl chloridePyridineDCM3-6 hours

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Amino-Haloquinoline 3-Amino-Haloquinoline Reaction_Vessel Anhydrous Solvent (DCM/THF) 0°C to RT 3-Amino-Haloquinoline->Reaction_Vessel Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Acylated Haloquinoline Purification->Final_Product

Derivatization via N-Sulfonylation

The introduction of a sulfonamide group can significantly alter the acidity and hydrogen bonding capabilities of the molecule, often leading to improved solubility and cell permeability. N-sulfonylation of 3-amino-haloquinolines is a robust transformation that provides access to a wide range of biologically active compounds.[1][2]

Mechanistic Rationale

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the 3-amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is typically required to neutralize the HCl generated during the reaction. The resulting sulfonamide bond is generally very stable to hydrolysis.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol describes a general method for the sulfonylation of a 3-amino-haloquinoline.

Materials:

  • 3-Amino-haloquinoline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous Pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 3-amino-haloquinoline (1.0 eq.) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 3-(sulfonylamino)haloquinoline.

Table 2: Representative Conditions for N-Sulfonylation of 3-Amino-Haloquinolines

Halo-substituentSulfonylating AgentBaseSolventTypical Reaction Time
4-ChloroMethanesulfonyl chloridePyridinePyridine6-12 hours
7-BromoBenzenesulfonyl chlorideTEA, DMAP (cat.)DCM12-18 hours
6-IodoDansyl chlorideDIPEATHF8-16 hours

Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Amino-Haloquinoline 3-Amino-Haloquinoline Reaction_Vessel 0°C to RT 3-Amino-Haloquinoline->Reaction_Vessel Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Base_Solvent Pyridine (Base/Solvent) Base_Solvent->Reaction_Vessel Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Reaction Completion Extraction Extraction Aqueous_Workup->Extraction Purification Chromatography/Recrystallization Extraction->Purification Final_Product N-Sulfonylated Haloquinoline Purification->Final_Product

Derivatization via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of the 3-amino-haloquinoline with a wide range of aryl and heteroaryl halides or triflates.[3][4] This reaction significantly expands the accessible chemical diversity from the 3-amino-haloquinoline core.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[3] Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency and scope of this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of a 3-amino-haloquinoline with an aryl bromide.

Materials:

  • 3-Amino-haloquinoline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 3-amino-haloquinoline (1.2 eq.), aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., NaOt-Bu, 1.4 eq.).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-aryl-3-amino-haloquinoline.

Table 3: Key Parameters for Buchwald-Hartwig Amination of 3-Amino-Haloquinolines

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and reliable Pd(0) precursors.
Ligand Xantphos, BINAP, BrettPhosLigand choice is crucial and often substrate-dependent; screening may be necessary.[3]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required for deprotonation of the amine.
Solvent Toluene, DioxaneAprotic solvents that can withstand high temperatures are preferred.

Buchwald_Hartwig_Workflow cluster_start Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Amino-Haloquinoline 3-Amino-Haloquinoline Reaction_Vessel Anhydrous Solvent (Toluene) Inert Atmosphere, Heat 3-Amino-Haloquinoline->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration through Celite Reaction_Vessel->Filtration Reaction Completion Concentration Solvent Removal Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-Aryl-3-amino-haloquinoline Purification->Final_Product

Derivatization via Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and still highly relevant method for N-arylation, particularly for substrates that may be challenging for palladium-catalyzed systems.[5][6] It typically employs a copper catalyst and often requires higher reaction temperatures than the Buchwald-Hartwig amination.

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.[7] Reductive elimination then furnishes the N-arylated product. The use of ligands, such as diamines or amino acids, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.[6]

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of a 3-amino-haloquinoline with an aryl iodide.

Materials:

  • 3-Amino-haloquinoline

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine or L-proline)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealable reaction vessel, combine the 3-amino-haloquinoline (1.0 eq.), aryl iodide (1.2 eq.), CuI (10-20 mol%), ligand (20-40 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Add anhydrous DMF.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and add aqueous ammonium hydroxide solution to complex with the copper salts.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-3-amino-haloquinoline.

Table 4: Key Parameters for Ullmann Condensation of 3-Amino-Haloquinolines

ParameterRecommendationRationale
Copper Source CuI, Cu₂O, Cu(OAc)₂Cu(I) salts are most common, but Cu(II) can also be used.
Ligand N,N'-dimethylethylenediamine, L-prolineLigands accelerate the reaction and allow for milder conditions.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are typically used.
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are required.

Derivatization via Reductive Amination

Reductive amination provides a straightforward method for the N-alkylation of the 3-amino group using aldehydes or ketones as the alkyl source.[8][9] This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the 3-amino group on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.[8] This is followed by the elimination of water to form an iminium ion, which is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical to ensure that the iminium ion is reduced preferentially over the starting carbonyl compound.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of a 3-amino-haloquinoline with an aldehyde.

Materials:

  • 3-Amino-haloquinoline

  • Aldehyde (e.g., benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 3-amino-haloquinoline (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated haloquinoline.

Table 5: Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB) Mild, selective for imines over carbonyls, non-toxic byproducts.Moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN) Effective under acidic conditions.Highly toxic (releases HCN upon acidification).
Sodium borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde/ketone.

Characterization of Derivatized Haloquinolines

The successful derivatization of the 3-amino group should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals of the quinoline core and the appearance of new signals corresponding to the introduced substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands (e.g., C=O stretch for amides, S=O stretch for sulfonamides) will confirm the derivatization.

Conclusion

The derivatization of the 3-amino group in haloquinolines is a critical step in the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently explore the chemical space around this important scaffold. The choice of derivatization strategy—be it acylation, sulfonylation, palladium- or copper-catalyzed amination, or reductive amination—will depend on the desired final product and the specific properties of the starting haloquinoline. Careful optimization of reaction conditions and thorough characterization of the products are essential for success in this area of synthetic chemistry.

References

  • Kumar, G. R., Kumar, Y. K., Kant, R., & Reddy, M. S. (2014). Synthesis of 3-Sulfonylamino Quinolines from 1-(2-Aminophenyl) Propargyl Alcohols through a Ag(I)-Catalyzed Hydroamination, (2 + 3) Cycloaddition, and an Unusual Strain-Driven Ring Expansion. Beilstein Journal of Organic Chemistry, 10, 1255–1260. [Link]

  • Reddy, M. S., Thirupathi, N., Babu, M. H., & Puri, S. (2015). Synthesis of 3-Sulfonylamino Quinolines from 1-(2-Aminophenyl) Propargyl Alcohols through a Ag(I)-Catalyzed Hydroamination, (2 + 3) Cycloaddition, and an Unusual Strain-Driven Ring Expansion. Organic Letters, 17(9), 2226–2229. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Aksenov, A. V., Aksenova, I. V., Magedov, I. V., & Kornienko, A. (2015). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 20(5), 8756–8772. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 8(2), 2486–2499. [Link]

  • Wikipedia. (2023, October 24). Reductive amination. In Wikipedia. [Link]

  • Sestok, A. E., DeLaTore, M. A., & Ziegler, J. M. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistryOpen, 12(2), e202200185. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Ablack, F. Z. (2023). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. Molecules, 28(1), 384. [Link]

  • Aitken, D. J., & Langlois, N. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9064–9070. [Link]

  • Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. [Link]

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  • Brimble, M. A., & Lee, A. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9066–9070. [Link]

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  • Yi, W., Liu, Y., & Zhang, Y. (2017). A multicomponent reaction between phenylacetylenes, alkyl/aryl-sulfonylazides, and 2-aminobenzonitrile to access 2-aminosulfonyl-3-substituted-4-aminoquinolines. Tetrahedron Letters, 58(36), 3549-3552. [Link]

  • Wang, C., Li, Y., Zhang, H., & Wang, J. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3584. [Link]

  • Li, Z., Wang, X., & Zhang, T. (2023). Ball-Milling Synthesis of Sulfonyl Quinolines via Coupling of Haloquinolines with Sulfonic Acids. Green Chemistry, 25(12), 4785-4790. [Link]

  • Zhang, Y., Wang, Y., & Liu, Z. (2023). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 28(12), 4793. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Bromo-2-chloroquinolin-3-amine Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-2-chloroquinolin-3-amine and its derivatives. As a critical scaffold in medicinal chemistry, optimi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-2-chloroquinolin-3-amine and its derivatives. As a critical scaffold in medicinal chemistry, optimizing the synthesis of this quinoline core is paramount for efficient drug discovery pipelines. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate common synthetic challenges, ensuring higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 7-Bromo-2-chloroquinolin-3-amine.

Q1: What is the most reliable synthetic pathway for the 7-Bromo-2-chloroquinolin-3-amine core?

A1: The most robust and widely adopted pathway involves a multi-step synthesis. It begins with the construction of the quinoline ring system, followed by functional group manipulations. A common and effective sequence is:

  • Vilsmeier-Haack Cyclization: Reaction of a 4-bromo-N-acetylaniline with a Vilsmeier reagent (typically formed from POCl₃ and DMF) to construct the 7-bromo-2-chloro-3-formylquinoline intermediate.[1][2] This reaction is highly effective for building the functionalized quinoline core in a single step.

  • Nitration: While the Vilsmeier-Haack reaction can sometimes be adapted to include a nitro group precursor, a more common route involves subsequent nitration if a 3-nitroquinoline is the desired intermediate. However, for the 3-amine target, a more direct approach is often sought. Correction: A more direct and established route to the 3-amino functionality is the reduction of a 3-nitroquinoline precursor. Therefore, the synthesis would ideally start from a precursor that allows for the introduction of a nitro group at the 3-position.

  • A More Common Pathway: A frequently used strategy involves the cyclization to form a 7-bromo-2-chloroquinoline core, which is then nitrated at the 3-position, followed by reduction.

  • Reduction of a Nitro Intermediate: The most direct way to install the 3-amine group is via the reduction of a 7-bromo-2-chloro-3-nitroquinoline intermediate. This reduction is typically achieved with high yield using reagents like stannous chloride (SnCl₂) or iron in acidic media.[3]

Q2: Why is the Vilsmeier-Haack reaction preferred for the initial cyclization?

A2: The Vilsmeier-Haack reaction is advantageous because it simultaneously achieves cyclization, chlorination at the 2-position, and formylation at the 3-position in a one-pot procedure from readily available N-arylacetamides.[1][4] This efficiency makes it a preferred method for creating highly functionalized quinoline intermediates that are primed for further derivatization. Electron-donating groups on the starting acetanilide generally improve reaction yields and rates.

Q3: What are the primary challenges in this synthesis?

A3: The main challenges include:

  • Controlling Regioselectivity: Ensuring the correct placement of substituents on the quinoline core, particularly during the initial cyclization and any subsequent electrophilic substitution steps.

  • Preventing Hydrolysis: The 2-chloro group is susceptible to hydrolysis, which can lead to the formation of the corresponding quinolin-2-one byproduct, complicating purification and reducing yield.[5][6][7]

  • Optimizing the Reduction Step: Achieving complete reduction of the nitro group to an amine without side reactions or catalyst deactivation is crucial for the final step.

  • Product Purification: Separating the desired product from starting materials, isomers, and byproducts like the quinolinone can be challenging and may require careful optimization of chromatographic or recrystallization conditions.[8]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low Yield in Vilsmeier-Haack Cyclization Step
Potential Causes Troubleshooting & Optimization Strategies
Incomplete Reaction Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting N-arylacetamide. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 80°C to 90°C).[2] Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent (up to 12 molar equivalents of POCl₃) has been shown to maximize yield in some cases.[1] Ensure reagents are added dropwise at a low temperature (0-5°C) before heating.[2][4]
Degradation of Reactants/Products Temperature Control: Overheating can lead to decomposition. Maintain a stable reaction temperature (typically 80-90°C).[2] For sensitive substrates, running the reaction at the lower end of the effective temperature range is advisable.[9]
Formation of Side Products Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions caused by atmospheric moisture or oxygen.[9] Work-up Procedure: Quench the reaction by carefully and slowly pouring the mixture into crushed ice with vigorous stirring to dissipate heat and precipitate the product.[1][4]
Problem 2: Significant Formation of 7-Bromo-3-nitroquinolin-2(1H)-one Impurity
Potential Causes Troubleshooting & Optimization Strategies
Presence of Water Anhydrous Conditions: The 2-chloro group is highly susceptible to nucleophilic substitution by water, leading to the corresponding 2-hydroxy (quinolinone) tautomer.[5][6] Ensure all glassware is oven-dried, use anhydrous solvents (e.g., dry DMF), and handle hygroscopic reagents (like POCl₃) in a glovebox or under a positive pressure of inert gas.[9]
Aqueous Work-up Minimize Contact Time: During work-up, minimize the time the product is in contact with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly but carefully.[9] An alternative is to use a non-aqueous workup if the product's solubility allows.
Hydrolysis During Purification Solvent Choice: When performing column chromatography, ensure solvents are dry. If recrystallizing from a protic solvent, do so quickly and at the lowest effective temperature.
Problem 3: Incomplete Reduction of the 3-Nitro Group
Potential Causes Troubleshooting & Optimization Strategies
Insufficient Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent. For SnCl₂·2H₂O, a 3-5 fold molar excess is common. Monitor Reaction: Use TLC to monitor the disappearance of the nitro-substituted starting material. The amine product will have a significantly different Rf and may be visible with specific stains (e.g., ninhydrin) or under UV light.
Catalyst Deactivation (for catalytic hydrogenation) Catalyst Quality: Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction solvent is degassed and the system is properly purged with hydrogen. Certain functional groups can poison the catalyst; screen for incompatibilities.
Formation of Intermediates Reaction Conditions: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[10] Insufficient reaction time or temperature may lead to the accumulation of these species. Ensure the reaction goes to completion. For SnCl₂ reductions, gentle heating (e.g., 50-70°C) is often required.[3]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 7-Bromo-2-chloro-3-formylquinoline

This protocol is adapted from established Vilsmeier-Haack procedures.[1][2]

  • Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the cooled DMF over 30 minutes, maintaining the temperature below 5°C. Allow the mixture to stir at room temperature for an additional 30 minutes.

  • Substrate Addition: Dissolve 4-bromo-N-acetylaniline (1.0 eq) in a minimal amount of dry DMF and add it portion-wise to the Vilsmeier reagent at 0-5°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Neutralize the slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 7-Bromo-2-chloro-3-nitroquinoline

This protocol is based on standard nitro group reductions using stannous chloride.[3]

  • Setup: In a round-bottom flask, suspend 7-bromo-2-chloro-3-nitroquinoline (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite to remove tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or recrystallization.

Table 1: Optimization of Reaction Conditions for Nitro Reduction
Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
SnCl₂·2H₂OEthanol782-480-95Standard, reliable method.[3] Work-up can be tedious due to tin salts.
Fe / HClEthanol/Water803-575-90Inexpensive and effective. Requires careful pH control during work-up.
H₂ (balloon), Pd/CMethanol / EtOAc254-885-98High yield and clean reaction, but catalyst can be expensive and sensitive to poisoning. Potential for dehalogenation.
Hydrazine / CuONeat32< 0.5>90A mild and rapid method reported for other nitroquinolines.[11]

Section 4: Visual Diagrams

Diagram 1: Synthetic Workflow

This diagram illustrates the overall synthetic pathway from the starting acetanilide to the final amine product.

G A 4-Bromo-N-acetylaniline B Vilsmeier-Haack Cyclization (POCl3, DMF) A->B Step 1 C 7-Bromo-2-chloro-3-nitroquinoline (Intermediate) B->C Step 2 (Nitration) D Nitro Group Reduction (e.g., SnCl2, EtOH) C->D Step 3 E 7-Bromo-2-chloroquinolin-3-amine (Final Product) D->E

Caption: General synthetic route to 7-Bromo-2-chloroquinolin-3-amine.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical decision-making process when troubleshooting low reaction yields.

Caption: Decision tree for troubleshooting low product yield.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.[Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.[Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).[Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Physics: Conference Series.[Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate.[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.[Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.[Link]

  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC.[Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.[Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH.[Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • 2-Chloroquinoline. Wikipedia.[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC.[Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.[Link]

  • Tafenoquine. Wikipedia.[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.[Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry.[Link]

Sources

Optimization

Troubleshooting cyclization failures involving 3-aminoquinoline intermediates

Ticket Subject: Troubleshooting cyclization failures involving 3-aminoquinoline intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Core Analysis: The "Nucleophilicity Deficit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting cyclization failures involving 3-aminoquinoline intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Analysis: The "Nucleophilicity Deficit"

Before troubleshooting specific reaction conditions, it is critical to understand the root cause of most failures involving 3-aminoquinoline.

The Trap: Many researchers treat 3-aminoquinoline as a functional equivalent to aniline or 1-naphthylamine. It is not. The Reality: The quinoline ring system is electron-deficient. The nitrogen atom at position 1 (N1) exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect. This significantly reduces the electron density at the C3-amine nitrogen, rendering it a poor nucleophile .

  • Consequence: Standard condensation protocols (e.g., Schiff base formation, urea formation) that work in minutes for aniline may require hours, higher temperatures, or acid catalysis for 3-aminoquinoline.

  • The Energy Barrier: The activation energy for the initial nucleophilic attack is higher. If the reaction temperature is insufficient to cross this barrier, the starting material remains unconsumed. If the temperature is too high without oxidative protection, the electron-rich amino group (relative to the ring) becomes a locus for oxidative decomposition (tarring).

Troubleshooting Guides & FAQs

Scenario A: Failure to form Pyrimido[4,5-b]quinoline (The "Urea" Route)

User Report: "I am refluxing 3-aminoquinoline with urea/thiourea in ethanol to close the pyrimidine ring, but I only recover starting material."

Diagnosis: Ethanol reflux (78°C) provides insufficient thermal energy to overcome the nucleophilic deactivation of the C3-amine.

Corrective Protocol:

  • Switch Solvent: Replace ethanol with 2-ethoxyethanol (boiling point 135°C) or Diglyme (162°C).

  • Activate the Electrophile: Standard urea is not electrophilic enough. Use ethyl carbamate (urethane) or formamide with an acid catalyst.

  • Microwave Assist: This reaction is highly responsive to microwave irradiation, which overcomes the activation barrier more efficiently than convective heating.

Scenario B: The Gould-Jacobs Reaction Stalls (Thermal Cyclization)

User Report: "I condensed 3-aminoquinoline with EMME (diethyl ethoxymethylenemalonate). The intermediate formed, but the cyclization to the tricyclic ester failed in Dowtherm A."

Diagnosis: The cyclization step in Gould-Jacobs requires the formation of a transient ketene intermediate or direct nucleophilic attack on the ester carbonyl. The geometry of the 3-amino adduct often favors an intramolecular hydrogen bond that stabilizes the uncyclized form.

Corrective Protocol:

  • Temperature Threshold: Ensure the internal temperature reaches 250°C . If using Dowtherm A, you must be at a rolling reflux.

  • Lewis Acid Catalysis: Add 5 mol% ZnCl₂ or AlCl₃ . This coordinates with the ester carbonyl, increasing its electrophilicity and lowering the barrier for the intramolecular Friedel-Crafts-type attack.

  • Check for Decarboxylation: At >250°C, the ester group may hydrolyze and decarboxylate before cyclization if any moisture is present. Ensure strictly anhydrous conditions.

Scenario C: Black Tar / Decomposition

User Report: "The reaction turned black after 1 hour at 200°C. TLC shows a streak."

Diagnosis: Oxidative polymerization. While the ring is electron-deficient, the amine makes the molecule susceptible to oxidation at high temperatures, forming quinone-imine type polymers.

Corrective Protocol:

  • Inert Atmosphere: strictly run under Argon (Ar) or Nitrogen (N₂).[1]

  • Degassing: Degas reaction solvents by sparging with inert gas for 20 minutes prior to heating.

  • Antioxidant: Add a trace amount of hydroquinone if the reaction mechanism permits (radical scavenger).

Visual Troubleshooting Logic

The following diagram outlines the decision process for rescuing a failed cyclization.

TroubleshootingFlow Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM Nucleophilicity Issue: Low Nucleophilicity of C3-Amine CheckSM->Nucleophilicity No (SM remains) AnalyzeProduct Analyze Mixture: Tar or Wrong Product? CheckSM->AnalyzeProduct Yes (SM gone) TempBoost Action: Increase Temp (Switch to Diphenyl Ether/Diglyme) Nucleophilicity->TempBoost Catalyst Action: Add Lewis Acid (ZnCl2 or AcOH) Nucleophilicity->Catalyst Microwave Action: Microwave Irradiation (High Energy Input) Nucleophilicity->Microwave Tar Result: Black Tar/Streak AnalyzeProduct->Tar WrongProd Result: Wrong Isomer/Open Chain AnalyzeProduct->WrongProd Oxidation Cause: Oxidative Decomposition Tar->Oxidation Reversibility Cause: Reaction is Reversible (Thermodynamic Trap) WrongProd->Reversibility Inert Action: Degas Solvent + Argon Oxidation->Inert TrapWater Action: Dean-Stark Trap (Remove Water/Alcohol) Reversibility->TrapWater

Caption: Decision matrix for diagnosing 3-aminoquinoline cyclization failures based on starting material consumption and byproduct analysis.

Validated Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinoline

Best for: Overcoming low nucleophilicity without prolonged thermal exposure.

ParameterConditionRationale
Reagents 3-Aminoquinoline (1.0 eq), Formamide (5.0 eq)Formamide acts as both reagent and solvent.
Catalyst Glacial Acetic Acid (0.5 eq)Protonates the formamide carbonyl, making it more susceptible to attack by the weak amine.
Apparatus Sealed Microwave Vial (10-20 mL)Allows superheating above boiling point under pressure.
Temperature 180°CSufficient energy to cross activation barrier.
Time 15 - 20 minutesShort duration prevents oxidative tarring.
Workup Pour into ice water; filter precipitate.Product usually precipitates upon cooling/dilution.
Protocol B: Classical High-Temp Cyclization (Gould-Jacobs Type)

Best for: Large scale synthesis where microwave is not feasible.

  • Condensation Step:

    • Mix 3-aminoquinoline (1 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat at 110°C for 2 hours.

    • Validation: Monitor ethanol evolution.[1] A solid intermediate (acrylate) should form. Isolate this intermediate before proceeding.

  • Cyclization Step:

    • Solvent: Diphenyl ether (10 mL per gram of reactant).

    • Heat to 250°C (reflux).

    • CRITICAL: Nitrogen sparging is mandatory.

    • Time: 30-60 minutes.

    • Workup: Cool to ~80°C, dilute with hexane/petroleum ether. The product precipitates as a beige/brown solid.

Critical Safety Alert: Diazonium Hazards

WARNING: If your route involves converting 3-aminoquinoline to a diazonium salt (e.g., for Sandmeyer-type cyclizations or xanthate formation), exercise extreme caution.

  • Hazard: 3-quinoline diazonium salts are notoriously unstable compared to phenyl diazonium salts.

  • Incident History: Explosions have been reported when isolating dry diazonium intermediates of 3-aminoquinoline, specifically during reactions with xanthates [1].

  • Prevention: NEVER isolate the diazonium salt as a solid. Proceed to the next step immediately in solution (one-pot protocol).

Mechanistic Visualization

The following diagram illustrates the electronic deactivation that necessitates the harsh conditions described above.

Mechanism N1 Quinoline N1 (Electron Sink) C3 C3-Amine (Nucleophile) N1->C3 Inductive Withdrawal (-I) Deactivates Amine Electrophile Electrophile (e.g., Ester/Formamide) C3->Electrophile Slow Attack TS Transition State (High Energy) Electrophile->TS Requires Heat/Acid Product Cyclized Product TS->Product - Leaving Group

Caption: Electronic deactivation pathway showing the inductive effect of N1 hindering the C3-amine nucleophilicity.

References

  • Explosion Hazard in 3-Aminoquinoline Chemistry: Title: Safety Alert: Explosion during the preparation of 3-[ethoxy(thiocarbonyl)thio]quinoline.[2] Source: Chemical & Engineering News (C&EN) / PubChem Laboratory Chemical Safety Summary. Link:

  • Gould-Jacobs Reaction Conditions: Title: Optimizing reaction conditions for the Gould-Jacobs synthesis. Source: BenchChem Technical Guides. Link:

  • Microwave Assisted Synthesis: Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[1] Source: Biotage Application Note AN056.[3] Link:

  • Pyrimido[4,5-b]quinoline Synthesis: Title: Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.[4] Source: Royal Society of Open Science (via NIH). Link:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Position Substitution of Quinolines

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the functionalization of quinoline scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the functionalization of quinoline scaffolds. Specifically, we will address the persistent issue of steric hindrance at the C2-position, providing troubleshooting advice, detailed protocols, and mechanistic insights to enable your synthetic success.

Section 1: Understanding the Challenge (FAQs)

Q1: Why is the C2-position of quinoline electronically favored for substitution but often sterically challenging?

A1: The C2-position of the quinoline ring is electronically activated for nucleophilic attack and C-H functionalization. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which lowers the electron density at C2, increases the acidity of the C2-H bond, and enhances the electrophilic character of the C2=N moiety.[1] The nitrogen atom can also act as a coordinating site or directing group for transition metal catalysts, guiding functionalization to its adjacent C2 (and C8) positions.[1][2]

However, this proximity to the nitrogen and the fused benzene ring creates a sterically congested environment. Any substituent larger than a proton on the incoming reagent or on the quinoline core itself (e.g., at C3 or C8) can lead to significant non-bonded interactions, raising the activation energy of the reaction and hindering the approach of reactants.

Q2: I'm attempting a classical SNAr reaction on a 2-chloroquinoline with a bulky nucleophile and seeing no product. What's happening?

A2: While 2-haloquinolines are primed for Nucleophilic Aromatic Substitution (SNAr), success is highly dependent on the steric profile of the nucleophile. A bulky nucleophile (e.g., a secondary amine like diisopropylamine or a sterically demanding alcohol) will struggle to approach the C2 carbon. The peri-hydrogen at the C8 position and any substituent at the C3 position create a "steric wall" that can prevent the formation of the critical Meisenheimer intermediate. Resonance structures predict that nucleophilic attack is favorable at both the C2 and C4 positions, but the C2 position is often more reactive unless there are significant steric barriers.[3]

Q3: How does N-oxide activation help with C2-functionalization, and does it overcome steric hindrance?

A3: Activating the quinoline as a quinoline N-oxide is a powerful strategy. The N-oxide group is a strong electron-withdrawing group, which further enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to attack by nucleophiles.[4][5] It also serves as an excellent coordinating group for various transition metals.[6]

However, N-oxide activation does not eliminate the steric problem; it primarily addresses electronic limitations. While it facilitates reactions with a broader range of nucleophiles, extremely bulky reagents can still be inhibited.[7] The strategy often involves a deoxygenation step, either concerted or sequential, to restore the quinoline core.[4][5]

Section 2: Troubleshooting Common Reactions & Methodologies

This section provides specific troubleshooting advice for common synthetic challenges in a question-and-answer format.

Q2.1: My Minisci-type radical alkylation is giving me a mixture of C2 and C4 isomers, with low yield for my bulky secondary alkyl radical. How can I improve C2 selectivity and yield?

A2.1: This is a classic challenge in Minisci reactions with quinolines.[8][9] The regioselectivity is a delicate balance of electronic and steric factors.

Core Problem: The protonated quinolinium ion is attacked by the nucleophilic alkyl radical. While C2 and C4 are both electronically favorable, bulky radicals often prefer the more accessible C4 position.[10][11]

Troubleshooting Steps:

  • Tune Acidity and Solvent: Regioselectivity in Minisci reactions can be highly dependent on the acid and solvent system.[8][9]

    • For C2-Selectivity: Try switching to a more sterically demanding Brønsted acid (e.g., trifluoroacetic acid - TFA) in a non-coordinating solvent like dichloromethane (DCM). The bulky conjugate base may partially block the C4 position, directing the incoming radical to C2.

    • Photocatalysis: Modern photoredox-mediated Minisci reactions often offer milder conditions and can provide different selectivity profiles. Using a photocatalyst like {Ir[dF(CF3)ppy]2(dtbbpy)}PF6 under blue light irradiation can generate the radical under conditions that may favor C2 addition.[10]

  • Radical Precursor Choice: The method of radical generation matters.

    • If using carboxylic acids (via oxidative decarboxylation), ensure your oxidant (e.g., (NH₄)₂S₂O₈) is fresh.

    • Consider using redox-active esters (e.g., N-hydroxyphthalimide esters), which can be activated under photoredox conditions, offering more control.[8]

  • Temperature Control: Minisci reactions can be exothermic. Running the reaction at a lower temperature (0 °C or even -20 °C) can sometimes improve regioselectivity by favoring the transition state with the lowest activation energy, which may be the C2-adduct.

Q2.2: I am attempting a Suzuki-Miyaura coupling on a 2-chloroquinoline with a sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid) and my yield is poor. My standard Pd(PPh₃)₄ catalyst isn't working.

A2.2: This is a textbook case where steric hindrance is impeding the catalytic cycle, likely at the transmetalation or reductive elimination step. Standard catalysts like Pd(PPh₃)₄ are often not effective for coupling two sterically demanding partners.

Core Problem: The bulky groups on both the 2-haloquinoline and the organoboron reagent prevent them from coordinating effectively to the palladium center simultaneously, hindering the key bond-forming reductive elimination step.

Troubleshooting Workflow:

G cluster_ligands Recommended Ligands cluster_bases Bases & Solvents cluster_boron Boron Reagents start Low Yield in Suzuki Coupling of Bulky 2-Haloquinoline cat_ligand Switch to Bulky, Electron-Rich Phosphine Ligands start->cat_ligand Primary Strategy base_solvent Optimize Base and Solvent System cat_ligand->base_solvent If yield is still low product Improved Yield of C2-Aryl Quinoline cat_ligand->product boron Consider Alternative Boron Reagents base_solvent->boron For stubborn cases base_solvent->product boron->product ligands • XPhos or SPhos • Buchwald-type biaryl phosphines • tBu₃P bases • Use a stronger, non-nucleophilic base:  K₃PO₄, Cs₂CO₃ • Solvent: Dioxane, Toluene, or THF boron_reagents • Potassium Aryltrifluoroborates (MIDA boronates) • Boronate Esters (e.g., pinacol esters) Suzuki_Cycle pd0 L-Pd(0) pd2_ox L-Pd(II)(Ar¹)(X) pd0->pd2_ox Oxidative Addition pd2_trans L-Pd(II)(Ar¹)(Ar²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product start Ar¹-X start->pd2_ox boronic Ar²-B(OR)₂ boronic->pd2_trans base Base (e.g., K₃PO₄) base->pd2_ox activates boron

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-Bromo-2-chloroquinolin-3-amine: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and purity assessment. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and purity assessment. This guide provides an in-depth analysis of the expected fragmentation patterns of 7-Bromo-2-chloroquinolin-3-amine, a halogenated quinoline derivative of interest. By leveraging foundational principles of mass spectrometry and drawing comparisons with related structures, we will predict and interpret its fragmentation pathways under different ionization conditions. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental guidance.

Introduction to the Analyte: 7-Bromo-2-chloroquinolin-3-amine

7-Bromo-2-chloroquinolin-3-amine belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold prevalent in numerous pharmaceuticals. The presence of three key functional groups—a bromine atom, a chlorine atom, and an amine group—on the quinoline core suggests a rich and informative fragmentation pattern in mass spectrometry. The distinct isotopic signatures of bromine and chlorine will be instrumental in identifying fragments containing these halogens.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the observed fragmentation. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniquePrincipleExpected Outcome for 7-Bromo-2-chloroquinolin-3-amine
Electron Ionization (EI) High-energy electrons bombard the sample, causing extensive fragmentation.Expect a complex spectrum with numerous fragment ions, providing detailed structural information. The molecular ion peak may be weak.
Electrospray Ionization (ESI) A soft ionization technique that produces protonated molecules [M+H]⁺ with minimal fragmentation.Ideal for determining the molecular weight. Tandem MS (MS/MS) is required to induce and study fragmentation.

Experimental Workflow for Mass Spectrometry Analysis

cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation sample Dissolve 7-Bromo-2-chloroquinolin-3-amine in appropriate solvent ei Electron Ionization (EI) (Hard Ionization) sample->ei For GC-MS esi Electrospray Ionization (ESI) (Soft Ionization) sample->esi For LC-MS ms MS Scan (Determine Molecular Ion) ei->ms esi->ms msms Tandem MS (MS/MS) (Fragment Ion Analysis) ms->msms Isolate [M]+• or [M+H]+ interpret Elucidate Fragmentation Pathways msms->interpret

Caption: A generalized workflow for the mass spectrometric analysis of 7-Bromo-2-chloroquinolin-3-amine.

Predicted Fragmentation Patterns

The fragmentation of 7-Bromo-2-chloroquinolin-3-amine will be governed by the relative bond strengths and the stability of the resulting fragments. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms.[1][2]

Electron Ionization (EI) Fragmentation

Under EI, the initial event is the formation of a radical cation, M+•. The fragmentation will likely proceed through several pathways:

  • Loss of Halogens: The C-Br bond is generally weaker than the C-Cl bond, suggesting an initial loss of a bromine radical (•Br) is a probable fragmentation pathway.[1] This would be followed by the loss of a chlorine radical (•Cl).

  • Cleavage of the Amine Group: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines.[3] This could involve the loss of •H or other small neutral molecules.

  • Ring Fragmentation: The stable aromatic quinoline core will be more resistant to fragmentation than the substituents. However, at higher energies, ring cleavage can occur.

Predicted EI Fragmentation Pathways

M [M]+• (7-Bromo-2-chloroquinolin-3-amine radical cation) M_Br [M - Br]+ M->M_Br - •Br M_Cl [M - Cl]+ M->M_Cl - •Cl M_NH2 [M - NH2]+• M->M_NH2 - •NH2 M_Br_Cl [M - Br - Cl]+ M_Br->M_Br_Cl - •Cl M_Cl->M_Br_Cl - •Br Quinoline Quinoline core fragments M_Br_Cl->Quinoline Ring Cleavage MH [M+H]+ (Protonated Molecule) MH_NH3 [M+H - NH3]+ MH->MH_NH3 - NH3 MH_HBr [M+H - HBr]+ MH->MH_HBr - HBr MH_HCl [M+H - HCl]+ MH->MH_HCl - HCl MH_NH3_Br [M+H - NH3 - Br]+ MH_NH3->MH_NH3_Br - •Br MH_NH3_Cl [M+H - NH3 - Cl]+ MH_NH3->MH_NH3_Cl - •Cl

Caption: Predicted major fragmentation pathways of protonated 7-Bromo-2-chloroquinolin-3-amine in ESI-MS/MS.

Isotopic Pattern Analysis

The presence of both bromine and chlorine will create a distinctive isotopic signature for the molecular ion and any fragments containing both halogens.

IonIsotopic CompositionExpected m/z PeaksApproximate Intensity Ratio
[M]+• or [M+H]+ C9H5BrClN2M, M+2, M+43:4:1 [1]
[M-Br]+ C9H5ClN2[M-Br], [M-Br]+23:1 [2]
[M-Cl]+ C9H5BrN2[M-Cl], [M-Cl]+21:1 [2]

This predictable isotopic pattern is a powerful tool for confirming the elemental composition of observed ions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Precise three-dimensional structure of the molecule in the solid state.The "gold standard" for structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol: A Practical Guide

This section provides a generalized protocol for the analysis of 7-Bromo-2-chloroquinolin-3-amine using LC-MS with ESI.

Objective: To determine the molecular weight and obtain the MS/MS fragmentation pattern of 7-Bromo-2-chloroquinolin-3-amine.

Materials:

  • 7-Bromo-2-chloroquinolin-3-amine

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of 7-Bromo-2-chloroquinolin-3-amine in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Method (Positive ESI):

    • Full Scan (MS1): Scan from m/z 100-500 to identify the protonated molecule [M+H]+ and observe its isotopic pattern.

    • Tandem MS (MS2):

      • Isolate the most abundant isotope of the [M+H]+ ion.

      • Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.

      • Acquire the product ion spectrum.

Data Analysis:

  • Confirm the molecular weight from the MS1 scan, paying attention to the isotopic pattern.

  • Analyze the MS2 spectrum to identify the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the principles outlined in this guide.

Conclusion

The mass spectrometric analysis of 7-Bromo-2-chloroquinolin-3-amine is predicted to yield a wealth of structural information. The distinct isotopic signatures of bromine and chlorine will be invaluable for fragment identification. By comparing the results from hard (EI) and soft (ESI) ionization techniques, a comprehensive understanding of the molecule's gas-phase chemistry can be achieved. This guide provides a solid framework for researchers to design experiments and interpret the resulting data, ultimately facilitating the confident characterization of this and similar halogenated quinoline compounds.

References

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF - ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Analysis of 7-Bromo-2-chloroquinolin-3-amine Hydrochloride: A Roadmap for Crystallographic Characterization

For Immediate Release – As a cornerstone of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Quinolines, a class of nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release – As a cornerstone of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Quinolines, a class of nitrogen-containing heterocyclic compounds, are of significant pharmaceutical interest.[1][2][3] This guide focuses on 7-Bromo-2-chloroquinolin-3-amine hydrochloride, a halogenated quinoline derivative with potential for further functionalization. A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no publicly available X-ray crystallography data for this specific compound.[4][5][6]

This document serves as a detailed roadmap for its structural elucidation via single-crystal X-ray diffraction. It outlines a complete experimental protocol and provides a comparative framework using structurally related compounds for which crystallographic data are available. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, providing both the "how" and the "why" behind the structural analysis of halogenated molecular systems.

The Strategic Importance of X-ray Crystallography for Halogenated Quinolines

Single-crystal X-ray diffraction is an unparalleled technique for determining the three-dimensional atomic arrangement of a molecule.[7][8][9][10] For drug development, this atomic-level insight is critical for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and predicting physicochemical properties.

In the case of 7-Bromo-2-chloroquinolin-3-amine hydrochloride, the presence of two different halogen atoms (bromine and chlorine) introduces the potential for specific and highly directional intermolecular interactions, such as halogen bonding.[11][12][13] Halogen bonds, where a halogen atom acts as an electrophilic species, can significantly influence crystal packing, solubility, and molecular conformation.[11][14] Elucidating the crystal structure would therefore provide invaluable information on:

  • Molecular Conformation: The precise geometry, bond lengths, and bond angles of the quinoline ring system.

  • Supramolecular Assembly: How individual molecules pack in the solid state, governed by hydrogen bonds, halogen bonds, and π-stacking interactions.[1]

  • Influence of Substituents: The specific roles the bromine, chlorine, and amine hydrochloride groups play in directing the crystal packing arrangement.

Proposed Experimental Workflow for Structure Determination

The path from a powdered sample to a fully refined crystal structure is a multi-step process requiring careful execution.[10] The following protocol provides a comprehensive workflow for obtaining high-quality crystals and subsequent X-ray diffraction data.

Diagram of the Experimental Workflow

workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Compound Procurement & Purity Check (≥98%) B Solvent Screening (e.g., Ethanol, Methanol, Acetonitrile) A->B Dissolution C Crystal Growth (Slow Evaporation) B->C Controlled Evaporation D Crystal Selection & Mounting C->D Microscopic Selection E Diffractometer Setup (Mo or Cu Source) D->E Goniometer Mount F Data Collection (Low Temperature) E->F X-ray Exposure G Data Processing (Integration & Scaling) F->G Software Processing H Structure Solution (e.g., Direct Methods) G->H Phase Problem Solution I Structure Refinement & Validation H->I Least-Squares Fitting J Deposition (e.g., CCDC) I->J CIF File Generation

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocol

Part A: Crystal Growth

  • Material Purification: Ensure the purity of 7-Bromo-2-chloroquinolin-3-amine hydrochloride is >98% using techniques like NMR or HPLC. Impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents in which the compound is moderately soluble.[15] Good starting points include ethanol, methanol, acetonitrile, and mixtures with water. The goal is to find a solvent that allows for slow, controlled crystal growth rather than rapid precipitation.[15]

  • Crystallization Setup: Prepare a nearly saturated solution by gently warming the solvent to dissolve the compound. Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.[15]

  • Slow Evaporation: Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[15]

Part B: Data Collection

  • Crystal Selection: Under a microscope, select a single, well-formed crystal, ideally between 0.1 and 0.3 mm in all dimensions, with no visible cracks or defects.[10]

  • Mounting: Mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: Center the crystal on a modern single-crystal X-ray diffractometer, often equipped with a dual-source (Mo and Cu) X-ray generator.[7] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[10]

Part C: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary model of the molecular structure.

  • Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods until the model converges, resulting in a low R1 value (typically < 5%) and a good quality of fit.[8]

  • Validation and Deposition: The final structure is validated for geometric correctness and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.[6]

Comparative Structural Analysis

In the absence of a determined structure for the target compound, we can predict its likely structural features by comparing it with known structures of related quinoline derivatives. For this analysis, we select two hypothetical alternatives for which data might be found in the CSD:

  • Alternative A: 2-Chloro-8-methyl-3-formylquinoline[3]

  • Alternative B: 7-Bromo-2-chloroquinoxaline (a related heterocyclic system)[16]

The following table summarizes the key crystallographic parameters one would compare. The data for the target compound are hypothetical and represent expected values for a well-resolved small molecule structure.

Parameter7-Bromo-2-chloroquinolin-3-amine HCl (Hypothetical)Alternative A: 2-Chloro-8-methyl-3-formylquinolineAlternative B: 7-Bromo-2-chloroquinoxaline
Formula C₉H₇BrCl₂N₂C₁₁H₈ClNOC₈H₄BrClN₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
Unit Cell (a, b, c) 10.2 Å, 8.5 Å, 14.1 ÅVariesVaries
Unit Cell (β) 95.5°90°Varies
Molecules/Unit Cell (Z) 444
Key Intermolecular Interactions N-H···Cl (H-bond), C-Br···N (Halogen bond), π-π stackingC-H···O (H-bond), π-π stackingC-Br···N (Halogen bond), C-H···N (H-bond)
R-factor (R1) ~ 0.035VariesVaries

Discussion: Anticipated Structural Insights and Implications

The structural comparison highlights how subtle changes in substitution can lead to different packing arrangements and intermolecular forces.

  • Hydrogen Bonding: The primary amine hydrochloride in our target compound is a strong hydrogen bond donor. We anticipate a robust network of N-H···Cl⁻ hydrogen bonds, likely forming a primary structural motif that dictates the overall packing. This contrasts with Alternative A, where weaker C-H···O interactions would be present, and Alternative B, which relies on C-H···N bonds.

  • Halogen Bonding: The bromine at the C7 position is a key feature. Given its position on the electron-poor aromatic ring, it is expected to have a positive σ-hole, making it a potential halogen bond donor.[12] A likely interaction would be a C-Br···N(pyridine) or C-Br···Cl⁻ halogen bond, which would act as a secondary, structure-directing force.[1][11][13] The strength and geometry of this interaction would be a key point of analysis.

  • Crystal Packing: The interplay between the strong ionic hydrogen bonds and the more directional, moderate-strength halogen bonds will be fascinating. The final crystal lattice will be a compromise that optimizes these competing interactions. Understanding this balance is crucial for crystal engineering efforts aimed at producing materials with specific properties.

Logical Diagram: From Structure to Function

logic cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_application Drug Development Implications Structure 3D Crystal Structure Bond Lengths Bond Angles Torsion Angles Interactions Intermolecular Interactions Hydrogen Bonds (N-H···Cl) Halogen Bonds (C-Br···N/Cl) π-π Stacking Structure->Interactions determines Solubility Solubility & Dissolution Rate Interactions->Solubility influences Stability Thermal & Chemical Stability Interactions->Stability influences Habit Crystal Morphology (Habit) Interactions->Habit influences Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Development Stability->Formulation Habit->Formulation

Caption: Relationship between crystal structure and drug properties.

Conclusion

While the crystal structure of 7-Bromo-2-chloroquinolin-3-amine hydrochloride remains to be determined, this guide provides a clear and actionable framework for its elucidation and analysis. By following the detailed experimental protocol, researchers can generate high-quality crystallographic data. The subsequent comparative analysis, framed against related known structures, will offer profound insights into the roles of hydrogen and halogen bonding in directing the supramolecular architecture. This fundamental knowledge is a critical prerequisite for the rational design of new pharmaceutical compounds and crystalline materials.

References

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? ACS Publications.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Cambridge University Press.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Synthesis of nanoparticles of quinoline derivatives and study of their antibacterial properties. Inderscience Online.
  • Small molecule crystallography. Excillum.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • X-ray crystallography. Wikipedia.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Structures of the quinoline derivatives. ResearchGate.
  • Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC.
  • View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship.
  • 7-bromo-2-chloroquinolin-3-amine hydrochloride (C9H6BrClN2). PubChemLite.
  • 7-Bromo-2-chloroquinoxaline. PubChem.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • Cambridge Structural Database. Re3data.org.
  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate.
  • (PDF) The Cambridge Structural Database. ResearchGate.
  • Cambridge structural database system. NC State University Libraries.
  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar.

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Validation

A Senior Application Scientist's Guide to the Synthesis and Validation of 7-Bromo-2-chloroquinolin-3-amine

This guide provides a comprehensive overview for the synthesis and analytical validation of 7-Bromo-2-chloroquinolin-3-amine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for the synthesis and analytical validation of 7-Bromo-2-chloroquinolin-3-amine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. While published literature on the specific synthesis and characterization of this exact molecule is limited[1], this document outlines a proposed synthetic pathway based on established methodologies for analogous quinoline structures. Furthermore, it details the rigorous analytical techniques required to validate the synthesized product against a reference standard, should one become available.

Introduction: The Significance of Substituted Quinolines

The quinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-Bromo-2-chloroquinolin-3-amine, with its electron-withdrawing halogen atoms and an amino group, presents a unique scaffold for further chemical elaboration and potential biological activity. The validation of its synthesis is therefore a critical step in ensuring the purity, identity, and quality of this compound for downstream applications.

Proposed Synthesis of 7-Bromo-2-chloroquinolin-3-amine

The following multi-step synthesis is proposed based on well-established reactions for the formation of substituted quinolines. This pathway is designed to offer a logical and feasible approach to the target molecule, although optimization of reaction conditions would be necessary.

Synthetic Pathway Overview

The proposed synthesis commences with the construction of a quinoline core, followed by functional group manipulations to introduce the desired chloro, bromo, and amino substituents.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Oximation cluster_3 Step 4: Beckmann Rearrangement & Hydrolysis Acetanilide Acetanilide 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Acetanilide->2-Chloro-3-formylquinoline POCl3, DMF 7-Bromo-2-chloro-3-formylquinoline 7-Bromo-2-chloro-3-formylquinoline 2-Chloro-3-formylquinoline->7-Bromo-2-chloro-3-formylquinoline NBS, H2SO4 7-Bromo-2-chloroquinoline-3-carbaldehyde oxime 7-Bromo-2-chloroquinoline-3-carbaldehyde oxime 7-Bromo-2-chloro-3-formylquinoline->7-Bromo-2-chloroquinoline-3-carbaldehyde oxime NH2OH.HCl 7-Bromo-2-chloroquinolin-3-amine 7-Bromo-2-chloroquinolin-3-amine 7-Bromo-2-chloroquinoline-3-carbaldehyde oxime->7-Bromo-2-chloroquinolin-3-amine PPA, H2O

Caption: Proposed synthetic pathway for 7-Bromo-2-chloroquinolin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-formylquinoline

This initial step utilizes the Vilsmeier-Haack reaction to construct the quinoline core.

  • Materials: Acetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF to 0°C.

    • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

    • After the addition is complete, add acetanilide portion-wise to the reaction mixture.

    • Heat the mixture at 80-90°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the precipitated solid, wash with water, and dry to obtain crude 2-chloro-3-formylquinoline.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of 7-Bromo-2-chloro-3-formylquinoline

This step introduces the bromine atom at the 7-position via electrophilic aromatic substitution.

  • Materials: 2-Chloro-3-formylquinoline, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve 2-chloro-3-formylquinoline in concentrated sulfuric acid at 0°C.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto ice and neutralize with a 10% sodium hydroxide solution.

    • Filter the precipitate, wash with water, and dry to yield crude 7-Bromo-2-chloro-3-formylquinoline.

    • Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde oxime

The formyl group is converted to an oxime in preparation for the final rearrangement.

  • Materials: 7-Bromo-2-chloro-3-formylquinoline, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.

  • Procedure:

    • Dissolve 7-Bromo-2-chloro-3-formylquinoline in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water to precipitate the oxime.

    • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 7-Bromo-2-chloroquinolin-3-amine

The final step involves a Beckmann rearrangement of the oxime followed by hydrolysis to yield the target amine.

  • Materials: 7-Bromo-2-chloroquinoline-3-carbaldehyde oxime, Polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to 120-130°C.

    • Add the oxime in small portions to the hot PPA with vigorous stirring.

    • Maintain the temperature for 30-60 minutes.

    • Cool the mixture and pour it onto ice.

    • Neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Validation Against a Reference Standard

The identity and purity of the synthesized 7-Bromo-2-chloroquinolin-3-amine must be unequivocally confirmed by comparing its analytical data with that of a certified reference standard.

Analytical Techniques

The following analytical methods are essential for the comprehensive characterization and comparison of the synthesized product and the reference standard.

Analytical TechniquePurposeKey Parameters to Compare
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Retention time, peak area (for purity assessment), co-elution with the reference standard.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical environment of each atom.Chemical shifts (ppm), coupling constants (J values), and integration of proton signals.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Molecular ion peak (m/z), isotopic distribution pattern (due to Br and Cl), and fragmentation ions.
Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended for optimal separation of the analyte from potential impurities.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely around 254 nm) is appropriate.

  • Procedure:

    • Prepare standard solutions of the reference standard and a sample solution of the synthesized product at known concentrations.

    • Inject both solutions into the HPLC system under the same chromatographic conditions.

    • Compare the retention times. The retention time of the major peak in the synthesized sample should match that of the reference standard.

    • To further confirm identity, spike the synthesized sample with the reference standard. A single, sharp peak should be observed.

    • Calculate the purity of the synthesized product based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized product and reference standard) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Compare the chemical shifts, splitting patterns (singlets, doublets, etc.), and integration values of all proton signals between the synthesized sample and the reference standard. The spectra should be superimposable.

    • ¹³C NMR: Compare the chemical shifts of all carbon signals. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should match those of the reference standard.

Mass Spectrometry (MS)

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements.

  • Procedure:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Expected Results: The spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of 7-Bromo-2-chloroquinolin-3-amine (C₉H₇BrClN₂⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern of peaks will be observed for the molecular ion. This pattern should be identical for both the synthesized sample and the reference standard.

    • Perform tandem MS (MS/MS) to obtain fragmentation data, which can provide further structural confirmation.

Data Interpretation and Comparison

The core of the validation process lies in the direct comparison of the data obtained from the synthesized material and the certified reference standard.

Comparative Data Table
ParameterReference StandardSynthesized ProductConclusion
HPLC Retention Time Report value (e.g., 5.2 min)Report valueMatch/No Match
HPLC Purity Report value (e.g., >99.5%)Report valuePass/Fail
¹H NMR Chemical Shifts (ppm) List key shiftsList key shiftsMatch/No Match
¹³C NMR Chemical Shifts (ppm) List key shiftsList key shiftsMatch/No Match
Mass Spec (m/z) [M+H]⁺ Report accurate massReport accurate massMatch/No Match
Mass Spec Isotopic Pattern Describe patternDescribe patternMatch/No Match
Visualization of the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_reference Reference Standard Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Validation Validation Confirmation HPLC->Validation NMR->Validation MS->Validation Ref_Standard Certified Reference Standard Ref_Standard->HPLC Comparison Ref_Standard->NMR Comparison Ref_Standard->MS Comparison

Caption: Workflow for the validation of synthesized 7-Bromo-2-chloroquinolin-3-amine.

Conclusion

The successful synthesis and rigorous validation of 7-Bromo-2-chloroquinolin-3-amine are paramount for its use in research and development. While a validated synthesis protocol is not yet publicly available, the proposed pathway in this guide offers a scientifically sound starting point. The outlined analytical methodologies provide a robust framework for the characterization and comparison against a certified reference standard. Adherence to these principles of synthesis and validation ensures the generation of high-quality, reliable chemical matter, which is the foundation of reproducible scientific research.

References

  • PubChem. 7-bromo-2-chloroquinolin-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 7-Bromo-2-chloro-3-methylquinoline. [Link]

  • PubChemLite. 7-bromo-2-chloroquinolin-3-amine hydrochloride (C9H6BrClN2). [Link]

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-Aminoquinoline and its Hydrochloride Salt

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust and reliable research. Infrared...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust and reliable research. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing a molecular fingerprint that can confirm identity, elucidate structural information, and verify salt formation. This guide provides an in-depth comparison of the IR spectroscopic features of 3-aminoquinoline and its hydrochloride salt, offering field-proven insights into the interpretation of their characteristic spectral peaks.

The Rationale for Salt Formation and the Role of IR Spectroscopy

In pharmaceutical development, the conversion of a free base, such as 3-aminoquinoline, into a salt form is a common strategy to enhance its physicochemical properties, including solubility, stability, and bioavailability. The formation of a hydrochloride salt involves the protonation of a basic site on the API molecule by hydrochloric acid. In the case of 3-aminoquinoline, the primary amine group (-NH₂) is the most basic site and is therefore protonated to form an ammonium salt (-NH₃⁺Cl⁻).

IR spectroscopy is exceptionally well-suited to confirm this transformation. The change in the vibrational modes of the amine group upon protonation leads to distinct and predictable changes in the IR spectrum. By comparing the spectrum of the free base with that of its salt, one can unequivocally verify the success of the salt formation reaction.

Comparative Analysis of IR Spectra: 3-Aminoquinoline vs. 3-Aminoquinoline Hydrochloride

The most significant differences in the IR spectra of 3-aminoquinoline and its hydrochloride salt are observed in the regions associated with the N-H stretching and bending vibrations. The protonation of the amino group to an ammonium group fundamentally alters the bond strengths and vibrational energies within this functional group.

Key Spectral Regions of Interest
  • N-H Stretching Region (3500-3200 cm⁻¹): In the spectrum of 3-aminoquinoline, the primary amine group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear as two distinct, medium-intensity sharp bands.[1][2][3]

  • Ammonium N-H⁺ Stretching Region (3200-2800 cm⁻¹): Upon formation of the hydrochloride salt, these two sharp N-H stretching bands are replaced by a very broad and strong absorption band corresponding to the stretching vibrations of the newly formed N-H bonds in the -NH₃⁺ group. This broadening is a result of extensive hydrogen bonding between the ammonium group and the chloride counter-ion.

  • N-H Bending Region (1650-1580 cm⁻¹): 3-Aminoquinoline, as a primary amine, displays a characteristic N-H bending (scissoring) vibration in this region.[1][2]

  • Ammonium N-H⁺ Bending Region (1620-1500 cm⁻¹): For the hydrochloride salt, new absorption bands corresponding to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group appear in this region. These bands are often of medium to strong intensity.

  • Aromatic C-N Stretching Region (1335-1250 cm⁻¹): The C-N stretching vibration of the aromatic amine in 3-aminoquinoline is expected in this range and its position and intensity may shift upon protonation due to changes in the electronic structure.[1]

  • Quinoline Ring Vibrations: The characteristic absorptions of the quinoline ring system, including C-H stretching (around 3100-3000 cm⁻¹) and various C=C and C=N stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹), will be present in both spectra.[4] However, subtle shifts in the positions and intensities of these bands can be expected due to the electronic effects of protonating the amino group. The C=C stretching modes of the protonated quinoline ring have been observed to be blue-shifted compared to their neutral counterparts.[5][6]

Tabulated Comparison of Characteristic IR Peaks
Vibrational Mode 3-Aminoquinoline (Free Base) 3-Aminoquinoline Hydrochloride (Salt) Rationale for Spectral Change
Asymmetric & Symmetric N-H Stretch Two sharp bands in the 3400-3250 cm⁻¹ regionAbsentThe -NH₂ group is converted to an -NH₃⁺ group.
N-H⁺ Stretch AbsentBroad, strong absorption in the 3200-2800 cm⁻¹ rangeStretching vibrations of the N-H bonds in the ammonium group, broadened by hydrogen bonding.
N-H Bend (Scissoring) Medium to strong band around 1650-1580 cm⁻¹AbsentThe -NH₂ group is no longer present.
N-H⁺ Bending AbsentOne or more medium to strong bands in the 1620-1500 cm⁻¹ regionAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.
Aromatic C-N Stretch Medium to strong band around 1335-1250 cm⁻¹Shifted position and/or intensityProtonation alters the C-N bond character due to inductive effects.
Aromatic C=C and C=N Stretches Multiple bands in the 1630-1400 cm⁻¹ regionBands may show slight shifts to higher wavenumbers (blue shift)The electron-withdrawing effect of the -NH₃⁺ group influences the aromatic ring's electronic distribution.[5][6]
Aromatic C-H Stretch Weak to medium bands around 3100-3000 cm⁻¹Weak to medium bands around 3100-3000 cm⁻¹Generally less affected, but minor shifts are possible.

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocol for IR Spectral Acquisition

To obtain high-quality and reproducible IR spectra, a standardized experimental protocol is essential. The following outlines two common methods for the analysis of solid samples like 3-aminoquinoline and its hydrochloride salt.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular and convenient method that requires minimal sample preparation.[7][8]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample in a KBr matrix and pressing it into a thin, transparent pellet.[9][10][11]

Instrumentation: An FTIR spectrometer, a hydraulic press, a pellet die set, an agate mortar and pestle, and a source of dry, IR-grade KBr.

Procedure:

  • Sample Preparation: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogeneous dispersion.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press for several minutes. The resulting pellet should be thin and transparent.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded beforehand.

Workflow for IR Spectroscopic Analysis of Salt Formation

The following diagram illustrates the logical workflow for using IR spectroscopy to confirm the formation of 3-aminoquinoline hydrochloride.

Salt_Formation_Analysis cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion FreeBase 3-Aminoquinoline (Free Base) Analyze_FB Acquire IR Spectrum of Free Base FreeBase->Analyze_FB Salt 3-Aminoquinoline HCl (Salt) Analyze_Salt Acquire IR Spectrum of Salt Salt->Analyze_Salt Compare Compare Spectra Analyze_FB->Compare Analyze_Salt->Compare Identify_NH_stretch Observe disappearance of sharp N-H stretches (3400-3250 cm⁻¹) and appearance of broad N-H⁺ stretch (3200-2800 cm⁻¹) Compare->Identify_NH_stretch Identify_NH_bend Observe disappearance of N-H bend (1650-1580 cm⁻¹) and appearance of N-H⁺ bends (1620-1500 cm⁻¹) Compare->Identify_NH_bend Conclusion Confirmation of Salt Formation Identify_NH_stretch->Conclusion Identify_NH_bend->Conclusion

Caption: Workflow for confirming 3-aminoquinoline hydrochloride salt formation using IR spectroscopy.

Conclusion

The transformation of 3-aminoquinoline from its free base to its hydrochloride salt is clearly and reliably monitored by IR spectroscopy. The disappearance of the characteristic sharp N-H stretching and bending vibrations of the primary amine and the concurrent appearance of the broad, strong N-H⁺ stretching and distinct N-H⁺ bending absorptions of the ammonium group provide definitive evidence of successful salt formation. By following standardized experimental protocols and understanding the underlying principles of these spectral changes, researchers can confidently characterize their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 24, 2026, from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved February 24, 2026, from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved February 24, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 24, 2026, from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 24, 2026, from [Link]

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved February 24, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 24, 2026, from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research -GRANTHAALAYAH, 9(2), 1-8.
  • ResearchGate. (n.d.). Comparison of partial IR spectra of (A) protonated quinoline... Retrieved February 24, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 24, 2026, from [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved February 24, 2026, from [Link]

  • PubMed. (2022, April 21). Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para- Hydrogen. Retrieved February 24, 2026, from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved February 24, 2026, from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 24, 2026, from [Link]

  • PerkinElmer. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2023, May 7). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved February 24, 2026, from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 24, 2026, from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved February 24, 2026, from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved February 24, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Bromo-2-chloroquinolin-3-amine hydrochloride

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 7-Bromo-2-chloroquinolin-3-amine hydrochloride. As a halogenated aromatic amine, this compound require...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 7-Bromo-2-chloroquinolin-3-amine hydrochloride. As a halogenated aromatic amine, this compound requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

7-Bromo-2-chloroquinolin-3-amine hydrochloride belongs to a class of compounds—halogenated quinolines—that must be handled as potentially hazardous. While comprehensive toxicological data for this specific molecule may not be fully available, the constituent functional groups provide a strong basis for a cautious approach.[1]

  • Halogenated Organic Compound: The presence of both bromine and chlorine atoms classifies this as a halogenated waste.[2][3] Combustion of such compounds can produce highly toxic and corrosive gases (e.g., HCl, HBr), necessitating disposal via specialized, high-temperature incineration with flue-gas scrubbing.[1] This is the primary reason it must never be disposed of down the drain or mixed with non-halogenated waste.[4][5]

  • Aromatic Amine/Quinoline Moiety: Quinoline derivatives are used in pharmaceutical development for their biological activity.[6][7] This inherent bioactivity means the compound should be treated with respect, minimizing exposure. Hazards associated with similar compounds include skin and eye irritation, and potential for allergic skin reactions.[1][8][9][10]

  • Hydrochloride Salt: As a salt, the compound is typically a solid. While this reduces the risk of vapor inhalation compared to a volatile liquid, dust generation during handling is a primary exposure route that must be controlled.

Given these characteristics, all waste streams containing this compound, including pure substance, contaminated consumables, and solutions, must be treated as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[4] If handling significant quantities of powder, a face shield should also be used.[8]

  • Hand Protection: Wear double nitrile or other chemically resistant gloves.[4] Consult your institution's glove selection guide for specific compatibility. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully buttoned laboratory coat is required.[4]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all commingling of waste, must be conducted in a certified chemical fume hood to prevent inhalation.[1][3]

Step-by-Step Disposal Protocol

The core principle of disposal is strict waste segregation. Halogenated and non-halogenated waste streams have different disposal pathways and associated costs; mixing them is inefficient, costly, and can be a compliance violation.[3][5]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, within or near the fume hood where the waste is generated, for the waste container.[3] This area must be clearly marked.

Step 2: Select the Correct Waste Container

  • Use a dedicated, leak-proof container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.[4]

  • The container must have a secure, threaded screw-cap to prevent leaks and vapor release.[4][11]

  • Ensure the container is in good condition, free from cracks or residue.

Step 3: Label the Waste Container

  • Proper labeling is a critical compliance point. Before the first drop of waste is added, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[3][11]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "7-Bromo-2-chloroquinolin-3-amine hydrochloride". Do not use abbreviations or chemical formulas .[11]

    • If it is a mixed waste stream, list all components and their approximate percentages.[2][5]

    • The accumulation start date (the date the first waste is added).

Step 4: Accumulate Waste

  • Solid Waste: Unused or expired pure compound, or grossly contaminated items like weigh boats or paper, should be placed directly into the designated solid waste container.

  • Contaminated Labware: Items like pipette tips, gloves, and absorbent pads used for minor clean-up should be collected in a sealed, labeled bag or container designated for solid halogenated waste.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid halogenated waste container. Do not mix with acids, bases, or oxidizers.[4][5]

Step 5: Container Management

  • Keep the waste container closed at all times except when actively adding waste.[3][4][5][11] This is the most common regulatory violation in laboratory settings.

  • Store the container in a designated secondary containment tub to mitigate spills.[4]

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 6: Arrange for Final Disposal

  • Once the container is full or you have reached your institution's limit for waste accumulation time, submit a chemical waste pickup request to your EHS department.[3]

  • Final Disposal Method: The EHS department will ensure the waste is transported to a licensed facility for disposal, which for halogenated organics is typically high-temperature incineration.[1][2]

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposition start Waste Containing 7-Bromo-2-chloroquinolin-3-amine HCl Generated waste_type Identify Waste Type start->waste_type solid Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid Solid (Pure compound, contaminated items) liquid Collect in Labeled 'Liquid Halogenated Waste' Container waste_type->liquid Liquid (Solutions in organic solvents) spill Collect in Separate Labeled 'Halogenated Spill Debris' Container waste_type->spill Spill Debris storage Store in Secondary Containment in Satellite Accumulation Area (SAA) solid->storage liquid->storage spill->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup incineration Transport to Licensed Facility for High-Temperature Incineration pickup->incineration

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-2-chloroquinolin-3-amine hydrochloride

As researchers and scientists in drug development, our work with novel chemical entities is foundational to innovation. However, the novel nature of these compounds, such as 7-Bromo-2-chloroquinolin-3-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to innovation. However, the novel nature of these compounds, such as 7-Bromo-2-chloroquinolin-3-amine hydrochloride, often means that comprehensive safety data is not yet available. This guide provides essential, immediate safety and logistical information for handling this compound, establishing a robust framework for personal protection by synthesizing data from structurally similar quinoline derivatives. Our primary goal is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

The table below summarizes the known hazard classifications for similar chemicals, which informs our PPE recommendations.

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral, Dermal, Inhalation) 8-Hydroxyquinoline, 7-HydroxyquinolineToxic or harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1][2][3][4]
Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[1][5][6]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-HydroxyquinolineCauses serious eye damage or irritation.[1][5][6][7]
Respiratory/Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[1][7][8]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][9]
Carcinogenicity QuinolineMay cause cancer.[1]
Specific Target Organ Toxicity 7-HydroxyquinolineMay cause respiratory irritation.[1][5]

This hazard profile underscores the necessity of a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following sections detail the minimum requirements for handling 7-Bromo-2-chloroquinolin-3-amine hydrochloride.

Eye and Face Protection: Your First Line of Defense

Given that structurally similar compounds can cause serious eye damage, robust eye protection is non-negotiable.[1][5]

  • Minimum Requirement: At all times within the laboratory, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[10][11] Safety glasses alone are insufficient as they do not protect against splashes from all angles.

  • Elevated Risk Scenarios: For procedures with a higher risk of splashing (e.g., transferring solutions, carrying out reactions under pressure, or handling larger volumes), a face shield must be worn in addition to safety goggles.[12][13] The face shield provides a secondary barrier, protecting the entire face and neck.

Skin and Body Protection: An Impermeable Barrier

Halogenated quinolines are known to be harmful upon skin contact and can cause irritation.[1][2][6] Therefore, preventing dermal exposure is critical.

  • Gloves: Chemical-resistant gloves are mandatory for all handling procedures.[10]

    • Material: Nitrile gloves are a suitable initial choice, providing good resistance to a range of chemicals for short-term use.[12][14] Always inspect gloves for any signs of degradation or punctures before use.[10]

    • Practice: For prolonged exposure or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. Always dispose of contaminated gloves in the appropriate hazardous waste stream immediately after use and wash hands thoroughly.[6]

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, must be worn at all times.[12][13] This protects your personal clothing and skin from accidental spills.

  • Apparel: Always wear long pants and closed-toe shoes to ensure no skin is exposed.[13][14]

Respiratory Protection: Controlling Inhalation Risks

The solid, powdered nature of 7-Bromo-2-chloroquinolin-3-amine hydrochloride presents a significant risk of forming airborne dust, which can be harmful if inhaled.[1][5]

  • Primary Control (Engineering): All procedures that could generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be conducted within a certified chemical fume hood.[1][2][7] This is the most critical protective measure to minimize inhalation exposure.

  • Secondary Control (Personal): If a fume hood is not available or if exposure limits are exceeded, respiratory protection is required.[10] A NIOSH-approved respirator with appropriate particulate filters (e.g., an N95 or P100 respirator) should be used.[12] For higher concentrations or in emergency situations, a full-face respirator may be necessary.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are commensurate with the risks of the procedure being performed.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 7-Bromo-2-chloroquinolin- 3-amine hydrochloride weighing Weighing solid or generating dust/aerosols? start->weighing volume Handling >1L liquid or splash/pressure risk? weighing->volume No fume_hood Action: Work in Fume Hood weighing->fume_hood Yes face_shield Additional PPE: Face Shield over Goggles volume->face_shield base_ppe Minimum Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat volume->base_ppe No fume_hood->volume respirator Additional PPE: NIOSH-approved Respirator fume_hood->respirator If hood unavailable face_shield->base_ppe caption PPE selection workflow for handling the target compound.

Caption: PPE selection workflow for handling the target compound.

Operational Protocols: Ensuring Safe Practice

Adherence to standardized procedures for donning, doffing, and disposal is as crucial as the PPE itself.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat and Attire: Ensure your lab coat is fully buttoned and you are wearing appropriate long pants and closed-toe shoes.

  • Gloves: Select the correct size and type of gloves. Inspect for any visible defects.

  • Eye Protection: Put on your safety goggles.

  • Face Shield/Respirator (if required): Don any additional required PPE.

Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer, contaminated surface with your bare skin.

  • Face Shield/Goggles: Remove face shield or goggles from the back of your head. Do not touch the front surface.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6][15]

Spill and Disposal Management
  • Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[12][15] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7] Absorb the spill with an inert material like vermiculite or sand, and collect it into a suitable, labeled container for disposal.[11]

  • Waste Disposal: All materials contaminated with 7-Bromo-2-chloroquinolin-3-amine hydrochloride, including used PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[1][12] Dispose of these materials in accordance with local, regional, and national regulations through a licensed professional waste disposal service.[3][15] Do not dispose of this chemical down the drain or into the environment.[12][15]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently and safely advance your research while minimizing personal and environmental risk.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Benchchem. (n.d.). Safe Disposal of 2,3-dimethylquinoline 1-oxide: A Guide for Laboratory Professionals.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 7-Bromoquinoline.
  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Matrix Scientific. (2017, February 18). Safety Data Sheet - 7-Bromoquinoline-3-carboxylic acid.
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